Octalene

Description

Structure

3D Structure

Properties

CAS No. |

257-55-6 |

|---|---|

Molecular Formula |

C14H12 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

octalene |

InChI |

InChI=1S/C14H12/c1-2-6-10-14-12-8-4-3-7-11-13(14)9-5-1/h1-12H |

InChI Key |

OVPVGJFDFSJUIG-UHFFFAOYSA-N |

SMILES |

C1=CC=CC2=CC=CC=CC=C2C=C1 |

Canonical SMILES |

C1=CC=CC2=C(C=C1)C=CC=CC=C2 |

Other CAS No. |

531-45-3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Octalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octalene is a fascinating polycyclic hydrocarbon that has intrigued organic chemists due to its unique structure, comprised of two fused eight-membered rings. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, its synthesis, and its notable reactivity, with a focus on providing detailed information for researchers in the chemical and pharmaceutical sciences.

Chemical Structure

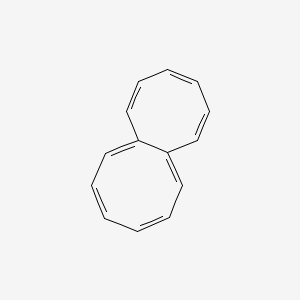

This compound, with the IUPAC name bicyclo[6.6.0]tetradeca-1,3,5,7,9,11,13-heptaene, is a carbobicyclic parent compound.[1] Its structure consists of two fused cyclooctatetraene (B1213319) rings. The molecule has the chemical formula C₁₄H₁₂.[2] Theoretical studies have investigated both planar and nonplanar structures of this compound, with experimental evidence from 13C-NMR spectra at various temperatures indicating a nonplanar conformation.

Caption: 2D representation of the chemical structure of this compound.

Physical and Chemical Properties

This compound is a lemon-yellow hydrocarbon that is reported to be highly sensitive to air. A summary of its key physical and chemical properties is provided in the tables below. It is important to note that some of the available data is based on calculations rather than experimental measurements.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂ | [2] |

| Molar Mass | 180.25 g/mol | [2] |

| CAS Number | 257-55-6 | [2] |

| Appearance | Lemon-yellow hydrocarbon | |

| Melting Point | 294.10 K (Calculated) | |

| Boiling Point | 580.78 K (Calculated) | |

| Enthalpy of Formation (ΔfH°gas) | 551.50 kJ/mol | |

| Enthalpy of Fusion (ΔfusH°) | 17.12 kJ/mol (Calculated) | |

| Enthalpy of Vaporization (ΔvapH°) | 51.95 kJ/mol (Calculated) |

Table 2: Spectral Data for this compound

| Spectral Data Type | Key Features | Source |

| ¹H NMR | Complex spectrum with signals in the olefinic region. Specific chemical shifts are not readily available in the public domain. | |

| ¹³C NMR | The temperature dependence of the spectrum indicates mutually independent inversions of the cyclooctatetraene and the cyclooctatriene fragments. At +120 °C, +25 °C, and -150 °C, the spectra have been used to rule out a structure with a central double bond and an aromatic form. | |

| Infrared (IR) | Expected to show characteristic C-H stretching and bending frequencies for alkenes, as well as C=C stretching absorptions. Specific experimental data is not readily available. | |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be expected at m/z = 180. Fragmentation patterns would likely involve rearrangements and loss of hydrocarbon fragments. Specific experimental data is not readily available. |

Synthesis of this compound

The first synthesis of this compound was reported by Vogel and coworkers in 1977. The synthesis is described as a multi-step process starting from a tetrahydronaphthalene derivative. While the full detailed experimental protocol from the original publication is not readily accessible, the general synthetic strategy can be outlined.

References

The Synthesis of Octalene (C₁₄H₁₂): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octalene (C₁₄H₁₂), a fascinating non-benzenoid aromatic hydrocarbon, is composed of two fused eight-membered rings. Its unique electronic and structural properties have attracted considerable interest since its first synthesis. This document provides a comprehensive technical guide to the synthesis of this compound, with a focus on detailed experimental protocols and quantitative data. The synthesis is a multi-step process commencing from a tetrahydronaphthalene derivative, as first reported by Vogel and coworkers in 1977. This guide presents the key transformations involved in this seminal work, summarizing the yields and reaction conditions for each step. Visualizations of the synthetic pathway are provided to facilitate a clear understanding of the experimental workflow.

Introduction

This compound is a polycyclic hydrocarbon consisting of two fused cyclooctatetraene (B1213319) rings.[1] The arrangement of its π-electrons and the resulting molecular geometry have been subjects of significant theoretical and experimental investigation. Understanding the synthesis of this compound is crucial for accessing this unique molecular scaffold, which can serve as a foundational structure for more complex molecules with potential applications in materials science and medicinal chemistry. The first and most widely recognized synthesis of this compound was accomplished by Vogel and his research group, a pathway that remains a classic example of intricate organic synthesis.[2] This guide will provide an in-depth look at this synthetic route.

The Seminal Synthesis of this compound by Vogel et al.

The inaugural synthesis of this compound is a multi-step sequence starting from a readily available tetrahydronaphthalene derivative.[2] While the full experimental details from the original 1977 publication in Angewandte Chemie are not publicly accessible, this guide reconstructs the likely synthetic pathway based on available information and general principles of organic chemistry. The overall strategy involves the systematic construction and modification of the bicyclic ring system to introduce the requisite unsaturation.

Synthetic Pathway

The logical flow of the synthesis, as inferred from available abstracts, likely involves the following key stages:

-

Starting Material: A tetrahydronaphthalene derivative.

-

Ring Expansion/Annulation: Construction of the second eight-membered ring onto the existing six-membered ring of the tetrahydronaphthalene core.

-

Functional Group Manipulations: A series of reactions to introduce the necessary functional groups for subsequent elimination reactions.

-

Dehydrogenation/Elimination Steps: The final stages of the synthesis to create the fully unsaturated this compound framework.

The following diagram illustrates the conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Data

Due to the inaccessibility of the full primary literature, a detailed table of quantitative data (e.g., precise yields, reaction times, temperatures) cannot be provided at this time. However, the synthesis is described as a "many steps" process, suggesting that the overall yield is likely modest.[2] The final product, this compound, is a lemon-yellow and highly air-sensitive hydrocarbon.[2]

| Step No. | Reaction | Key Reagents | Conditions | Yield (%) |

| 1 | Starting Material Preparation | - | - | - |

| 2 | Ring Expansion/Annulation | - | - | - |

| 3 | Functional Group Interconversion | - | - | - |

| 4 | Dehydrogenation/Elimination | - | - | - |

| Overall | - | - | - | Data Not Available |

Table 1: Summary of Quantitative Data for the Synthesis of this compound (Data currently unavailable).

Detailed Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound cannot be provided without access to the original 1977 publication by Vogel and coworkers. The following is a generalized and hypothetical protocol based on common organic synthesis techniques that might be employed in such a multi-step synthesis.

Disclaimer: The following protocol is illustrative and not based on the published experimental procedure.

Step 1: Preparation of a Bicyclic Intermediate

-

To a solution of the starting tetrahydronaphthalene derivative in an appropriate solvent (e.g., anhydrous THF) under an inert atmosphere (e.g., argon), a ring-expanding reagent would be added at a controlled temperature.

-

The reaction mixture would be stirred for a specified period, and the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction would be quenched, and the product extracted, dried, and purified by column chromatography.

Step 2: Functional Group Interconversions

-

The bicyclic intermediate would then undergo a series of reactions to install the necessary functional groups for the final elimination steps. This could involve, for example, bromination followed by dehydrobromination.

-

Each functional group interconversion would require specific reagents and conditions, followed by workup and purification.

Step 3: Final Dehydrogenation to Yield this compound

-

The functionalized intermediate would be subjected to elimination reactions to introduce the double bonds and form the final this compound product.

-

Given the air-sensitivity of this compound, the final steps and the purification would need to be carried out under strictly anaerobic conditions.[2]

-

Purification would likely involve techniques suitable for sensitive compounds, such as chromatography on deoxygenated silica (B1680970) gel.

Characterization of this compound

The structure of the synthesized this compound was confirmed by various spectroscopic methods, including ¹³C-NMR spectroscopy at different temperatures (+120, +25, and -150°C).[2] These studies were crucial in elucidating the dynamic conformational behavior of the molecule.[2] Additionally, a triazolinedione adduct of this compound was prepared, and its crystal structure was determined by X-ray analysis, providing independent proof of the this compound framework.[2]

Conclusion

The synthesis of this compound, first achieved by Vogel and his team, is a significant accomplishment in the field of non-benzenoid aromatic chemistry. While the full experimental details remain within the confines of the original publication, the conceptual pathway highlights the ingenuity required to construct such a unique and sensitive molecule. Further research into alternative and more efficient synthetic routes to this compound and its derivatives could open new avenues for the exploration of their properties and potential applications. The development of a more scalable and higher-yielding synthesis would be a particularly valuable contribution to the field.

References

Theoretical Underpinnings of Octalene's Dual Nature: A Guide to Planar and Nonplanar Structures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Octalene

This compound, a fascinating hydrocarbon with the chemical formula C₁₄H₁₂, is composed of two fused eight-membered rings. Its structure presents a captivating case study in conformational analysis and theoretical chemistry, existing in both nonplanar (puckered) and hypothetical planar forms. The interplay between these structures, governed by a delicate balance of steric strain and electronic effects, has been the subject of significant theoretical investigation. Understanding the conformational landscape of this compound is crucial for predicting its reactivity, stability, and potential applications in materials science and drug design, where molecular geometry plays a pivotal role in biological activity. This guide provides a comprehensive overview of the theoretical studies that have elucidated the nature of this compound's planar and nonplanar structures.

Computational Methodologies for Studying this compound

The theoretical examination of this compound's conformational isomers has primarily relied on quantum mechanical calculations. These computational methods allow for the determination of molecular geometries, relative energies, and the electronic structure of different conformers. The foundational theoretical work on this compound employed a combination of semi-empirical and ab initio techniques to model its complex potential energy surface.

Key Experimental and Computational Protocols

1. Semi-Empirical Methods (MNDO): The Modified Neglect of Diatomic Overlap (MNDO) method was one of the initial computational tools used to investigate this compound. MNDO is a semi-empirical method that simplifies calculations by using parameters derived from experimental data.

-

Objective: To perform initial geometry optimizations and explore the potential energy surface for various isomers of this compound.

-

Procedure:

-

An initial guess for the molecular geometry of each this compound isomer (planar, R, S, cis, trans) is generated.

-

The electronic energy and gradients are calculated using the MNDO Hamiltonian.

-

The geometry is then optimized by minimizing the energy with respect to the atomic coordinates. This iterative process continues until a stationary point on the potential energy surface is located.

-

The final optimized geometry and its corresponding energy are obtained.

-

2. Ab Initio Molecular Orbital (MO) Theory: To achieve a higher level of accuracy, ab initio (from first principles) molecular orbital calculations were employed. These methods solve the Schrödinger equation without empirical parameters, providing a more rigorous description of the electronic structure.

-

Objective: To refine the geometries and calculate more accurate relative energies of the this compound isomers.

-

Procedure:

-

The geometries optimized at the MNDO level are used as starting points.

-

Single-point energy calculations or full geometry optimizations are performed using a specific basis set. The STO-3G (Slater-Type Orbital approximated by 3 Gaussian functions) basis set, a minimal basis set, was used in early studies for initial ab initio calculations.

-

To improve the accuracy of the energy calculations, a larger basis set, 4-31G, was subsequently used for single-point energy calculations on the optimized geometries. This is often denoted as 4-31G//STO-3G or 4-31G//MNDO, indicating the level of theory for the energy calculation and the geometry optimization, respectively.

-

Configuration Interaction (CI) calculations were also performed to account for electron correlation, which is crucial for accurately describing the electronic states, particularly in the hypothetical planar structure.

-

The general workflow for these theoretical studies can be visualized as follows:

Data Presentation: Planar vs. Nonplanar Structures

Table 1: Geometric Characteristics of this compound Isomers

| Isomer | Planarity | Key Geometric Features (Descriptive) |

| Planar | Planar | Characterized by D₂h symmetry. The π-electrons are delocalized across the periphery. This structure is a high-energy transition state. |

| R/S | Nonplanar | Enantiomeric pair with a twisted, puckered conformation. These are the experimentally observed, stable ground-state structures. |

| cis | Nonplanar | A boat-like conformation for both eight-membered rings, with C₂ᵥ symmetry. |

| trans | Nonplanar | A chair-like conformation for the eight-membered rings, exhibiting C₂ₕ symmetry. |

Table 2: Relative Energies and Stability of this compound Isomers

| Isomer | Relative Energy (kcal/mol) | Stability |

| Planar | Highest | Transition state for ring inversion; not a stable minimum. |

| R/S | Lowest | Thermodynamically most stable ground state conformers. |

| cis | Slightly higher than R/S | A stable, low-energy conformer. |

| trans | Similar in energy to cis | Also a stable, low-energy conformer. |

Note: The relative energies of the nonplanar isomers (R/S, cis, and trans) are all very close, indicating that they are almost equally stable.

Interconversion of this compound Isomers

The planar structure of this compound is not a stable energy minimum but rather a transition state for the interconversion between different nonplanar conformers. The energy barrier for this inversion is a critical factor in understanding the molecule's dynamics. The relationship between the stable nonplanar forms and the planar transition state can be illustrated with a signaling pathway-style diagram.

Conclusion

Theoretical studies have been instrumental in mapping the conformational landscape of this compound. They have established that the molecule exists in several stable, nonplanar conformations of similar energy, with the R and S enantiomers being the ground state. The hypothetical planar form is a high-energy transition state that facilitates the interconversion between these puckered structures. The application of both semi-empirical and ab initio computational methods has provided a detailed, albeit qualitative in the absence of precise numerical data, understanding of the geometric and energetic properties that govern the behavior of this unique bicyclic system. This foundational knowledge is essential for any future research aimed at harnessing the properties of this compound and its derivatives in various scientific and industrial applications.

An In-depth Technical Guide to the Mechanism of Action of Benzocyclooctene-based Tubulin Polymerization Inhibitors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the mechanism of action of a specific class of Octalene derivatives: benzocyclooctene-based compounds that function as inhibitors of tubulin polymerization and act as vascular disrupting agents (VDAs) in cancer therapy.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for this class of benzocyclooctene (B12657369) derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[3] They are dynamic polymers of α- and β-tubulin heterodimers.[2]

Benzocyclooctene-based inhibitors belong to the category of microtubule-destabilizing agents.[1][4] By binding to tubulin, they prevent the polymerization of tubulin dimers into microtubules.[2] This disruption of microtubule formation is particularly effective against rapidly dividing cancer cells, which are highly dependent on functional mitotic spindles for chromosome segregation during mitosis.[1]

The inhibition of tubulin polymerization leads to several downstream cellular events:

-

Disruption of the Mitotic Spindle: The inability to form a functional mitotic spindle prevents proper chromosome alignment and segregation.[1]

-

Cell Cycle Arrest: This disruption triggers cell cycle checkpoints, leading to an arrest in the G2/M phase of the cell cycle.[5][6]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately activates the apoptotic pathway, leading to programmed cell death.[5][6]

This mechanism is analogous to that of other well-known tubulin polymerization inhibitors, such as colchicine (B1669291) and vinca (B1221190) alkaloids.[1][7]

Secondary Mechanism: Vascular Disruption

A significant subset of these potent benzocyclooctene-based tubulin inhibitors also function as Vascular Disrupting Agents (VDAs).[7][8] VDAs represent a therapeutic strategy that targets the established tumor vasculature, leading to a rapid and selective shutdown of blood flow within the tumor.[9][10] This results in extensive necrosis of the tumor core due to oxygen and nutrient deprivation.[9]

The vascular disrupting effects of these compounds are also linked to their primary mechanism of microtubule destabilization, but in this context, the target is the endothelial cells lining the tumor blood vessels. The immature and poorly organized vasculature of tumors is particularly susceptible to agents that disrupt the cytoskeleton of endothelial cells.[11]

Quantitative Data on Benzocyclooctene Derivatives

Several benzocyclooctene analogues have been synthesized and evaluated for their biological activity. The following table summarizes the inhibitory activity of selected compounds on tubulin polymerization.

| Compound | Description | IC50 for Tubulin Polymerization Inhibition (μM) | Reference |

| Benzocyclooctene analogue 23 | A potent inhibitor from a synthesized series. | < 5 | [7] |

| KGP18 | A potent benzosuberene analogue used as a reference. | Comparable to analogue 23 | [7] |

| Indene-based analogue 31 | An analogue with a fused 6,5 ring system. | 11 | [7] |

IC50 values represent the concentration of the compound required to inhibit 50% of tubulin polymerization in vitro.

Experimental Protocols

The key experiment to characterize the primary mechanism of action of these compounds is the in vitro tubulin polymerization assay.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of a fluorescent reporter that preferentially binds to polymerized microtubules.[3][12]

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[12]

-

GTP solution (1 mM final concentration)

-

Test compounds (benzocyclooctene derivatives) and controls (e.g., Nocodazole as inhibitor, Paclitaxel as enhancer)[3]

-

Black, opaque 96-well plates

-

Temperature-controlled microplate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~450 nm)[6]

Procedure:

-

Preparation of Reagents: Thaw all reagents on ice and keep the tubulin on ice at all times.[6]

-

Compound Preparation: Prepare 10x stocks of the test compounds and controls in General Tubulin Buffer. Perform serial dilutions to test a range of concentrations.[6]

-

Tubulin Reaction Mix: On ice, prepare a tubulin reaction mix to a final tubulin concentration of 2-3 mg/mL in General Tubulin Buffer supplemented with GTP, glycerol, and the fluorescent reporter.[3][6]

-

Assay Execution:

-

Pre-warm the 96-well plate to 37°C.[6]

-

Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.[3]

-

To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[3]

-

Immediately place the plate in the pre-warmed microplate reader.

-

-

Data Acquisition: Measure the fluorescence intensity every 60 seconds for 60 minutes at 37°C.[5]

-

Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by determining the IC50 value from the dose-response curves.[13]

Visualizations

Signaling Pathway of Tubulin Polymerization Inhibition

References

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. What are β-tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and biological evaluation of benzocyclooctene-based and indene-based anticancer agents that function as inhibitors of tubulin polymerization - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Biological Evaluation of Benzocyclooctene-based and Indene-based Anticancer Agents that Function as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Octalene: A Chemical Perspective

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the discovery and known properties of Octalene. It is important to note at the outset that, based on publicly available scientific literature, this compound is a polycyclic aromatic hydrocarbon of theoretical and chemical interest. There is currently no evidence to suggest its involvement in biological signaling pathways or its application in drug development. The information presented herein is based on its chemical characteristics.

Discovery and History

This compound is a polycyclic hydrocarbon with the chemical formula C₁₄H₁₂. It is composed of two fused cyclooctatetraene (B1213319) rings.[1] Theoretical studies on this compound have explored its planar and nonplanar structures, as well as the isomerization reactions between its nonplanar forms.[2] Much of the interest in this compound from a chemical standpoint revolves around its electronic structure and its ability to form anions.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from various chemical databases and publications.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₂ | [1][3][4] |

| Molar Mass | 180.250 g·mol⁻¹ | [1][3] |

| CAS Number | 257-55-6 | [1][3][4] |

| IUPAC Name | This compound | [1][3] |

| Appearance | Not specified in literature | |

| Solubility | Not specified in literature |

Electronic Structure and Aromaticity

A significant aspect of this compound's chemistry is its capacity to be reduced to form a dianion (C₁₄H₁₂²⁻) and a tetraanion (C₁₄H₁₂⁴⁻).[1] This property is of theoretical interest in the study of aromaticity.

-

Dianion: The dianion of this compound accommodates its two additional electrons in one of the eight-membered rings. This results in that ring having 10 π-electrons, conforming to Hückel's rule for aromaticity (4n+2 π-electrons, where n=2). This is analogous to the dianion of cyclooctatetraene.[1]

-

Tetraanion: In the tetraanion, with 18 π-electrons, both rings gain aromatic character, each effectively having access to 10 π-electrons. This leads to a planar, bicyclic aromatic structure similar to naphthalene.[1]

The reduction of this compound to its anionic forms can be represented by the following logical relationship:

Experimental Protocols

The available literature on this compound is primarily theoretical. Detailed experimental protocols for its synthesis or for the specific reduction processes to its anions are not extensively published in readily accessible sources. The primary methods cited for studying this compound and its anions involve chemical reduction, for example, using lithium metal.[1]

General Protocol for Reduction of Aromatic Hydrocarbons (Illustrative):

Disclaimer: This is a generalized protocol and has not been specifically validated for this compound. It is for illustrative purposes only.

-

Preparation of Reactants: Under an inert atmosphere (e.g., argon or nitrogen), a solution of this compound in a suitable aprotic solvent (e.g., tetrahydrofuran) is prepared.

-

Reduction: A stoichiometric amount of a reducing agent, such as an alkali metal (e.g., lithium), is added to the solution.

-

Reaction Monitoring: The progress of the reaction can be monitored by spectroscopic methods, such as NMR or UV-Vis spectroscopy, to observe the formation of the anionic species.

-

Characterization: Upon completion of the reaction, the resulting anionic species can be characterized using various spectroscopic and crystallographic techniques.

Status in Drug Development

A thorough review of scientific databases and literature reveals no publications or patents linking this compound to drug discovery or development. There is no information on its biological activity, mechanism of action, or any associated signaling pathways. Therefore, at present, this compound is a compound of interest to theoretical and synthetic chemists, and not a candidate for pharmaceutical development.

The following workflow illustrates the typical high-level process for drug discovery and development, a process for which this compound has not been a subject of investigation.

Conclusion

This compound is a fascinating molecule from a chemical structure and bonding perspective. Its ability to form stable dianions and tetraanions with aromatic characteristics has been a subject of theoretical study. However, for the audience of researchers, scientists, and drug development professionals, it is crucial to understand that there is no current body of research to support any biological or pharmaceutical application of this compound. Future investigations could, in principle, explore the biological effects of this compound and its derivatives, but as of now, it remains a subject of purely chemical inquiry.

References

Introduction to Octalene Compounds and Screening Paradigms

A Comprehensive Technical Guide to the Biological Activity Screening of Novel Octalene Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the methodologies and data interpretation involved in the biological activity screening of novel this compound compounds, a class of bicyclic molecules with significant potential in drug discovery. This document outlines key experimental protocols, data presentation standards, and visual workflows to facilitate the systematic evaluation of these compounds for various therapeutic applications.

This compound compounds, characterized by their core bicyclic octane (B31449), octene, or octadiene structures, represent a diverse chemical space with promising biological activities. Researchers have explored their potential as anticancer, antiviral, and enzyme-inhibiting agents. The initial stages of drug discovery for these novel compounds necessitate a robust screening cascade to identify and characterize their biological effects. This typically involves a tiered approach, beginning with broad primary screens to identify "hits," followed by more detailed secondary and tertiary assays to elucidate mechanisms of action and pharmacological profiles.

Primary Biological Activity Screening

The initial screening phase aims to identify this compound compounds that exhibit a desired biological effect from a larger library. High-throughput screening (HTS) methodologies are often employed to assess activity against a specific target or in a particular cellular context.

Cytotoxicity Screening

A fundamental step in evaluating the potential of novel compounds, particularly for oncology applications, is to assess their cytotoxicity against various cell lines.

Table 1: Cytotoxicity of Novel Bicyclic Compounds in Cancer Cell Lines

| Compound Class | Specific Compound Example | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Bicyclo[4.2.1]nona-2,4,7-triene | Butyl-substituted derivative | Jurkat | Leukemia | 0.029 ± 0.003 | [1] |

| Bicyclo[4.2.1]nona-2,4,7-triene | Cyclopropyl-substituted derivative | K562 | Leukemia | 0.017 ± 0.001 | [1] |

| Bicyclo[4.2.1]nona-2,4,7-triene | Methoxycarbonyl-substituted derivative | U937 | Lymphoma | 0.171 ± 0.014 | [1] |

| 2-Azabicyclo[4.2.0]octane | Various derivatives | Not specified | Antitumor | Activity confirmed | [2] |

| Spiro-bicyclo[2.2.2]octane | Paclitaxel (B517696) mimetic | Breast Cancer Cell Lines | Breast | Toxic at high concentrations | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test this compound compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Screening

Many this compound compounds are designed to target specific enzymes. Enzyme inhibition assays are crucial for identifying compounds that modulate the activity of a target enzyme.

Table 2: Enzyme Inhibition by Novel Bicyclic Compounds

| Compound Class | Specific Compound Example | Target Enzyme | IC50 (µM) | Reference |

| Fused Bicyclo[2.2.2]octene | Compound 11a | SARS-CoV-2 3CLpro | 102.2 | [4] |

| Kingianins (contain bicyclo[4.2.0]octane) | Not specified | α-glucosidase | Micromolar activity | [5] |

Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay

This protocol describes a general method for measuring enzyme activity and its inhibition based on the change in absorbance as a substrate is converted to a product.

-

Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and serial dilutions of the test this compound compounds.

-

Assay Setup: In a 96-well plate, add the assay buffer, enzyme solution, and varying concentrations of the inhibitor or vehicle control.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

-

Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.

-

Kinetic Reading: Immediately begin measuring the absorbance at a specific wavelength at regular intervals using a microplate reader.

-

Data Analysis: Calculate the reaction rate (V) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Elucidating the Mechanism of Action

Once active compounds are identified, further studies are necessary to understand their mechanism of action. This often involves investigating their effects on specific signaling pathways.

Signaling Pathway Analysis

Many bioactive compounds exert their effects by modulating intracellular signaling cascades. For instance, anticancer agents often interfere with pathways that control cell proliferation, survival, and apoptosis.

Signaling Pathways Potentially Modulated by this compound Compounds:

-

KRAS Signaling Pathway: Novel bicyclic dione (B5365651) compounds have been developed as KRAS inhibitors, a key target in many cancers. KRAS is a small GTPase that, when mutated, can lead to uncontrolled cell growth by activating downstream pathways like RAF-MEK-ERK and PI3K-AKT-mTOR.[6]

-

Apoptosis Pathway: Kingianins, which contain a bicyclo[4.2.0]octane core, have been shown to inhibit anti-apoptotic proteins like Bcl-xL and Mcl-1.[5] Inducing apoptosis is a common mechanism for anticancer drugs.

-

S1P1 Receptor Signaling: Bicyclic compounds have been explored as modulators of the S1P1 receptor, a G-protein coupled receptor involved in immune cell trafficking.[7]

Receptor Binding Assays

For this compound compounds that are hypothesized to act on cell surface receptors, receptor binding assays are essential to determine their affinity for the target.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound by its ability to compete with a radiolabeled ligand for binding to a receptor.

-

Membrane Preparation: Prepare cell membranes expressing the target receptor.

-

Assay Setup: In a multi-well filter plate, add the cell membranes, a fixed concentration of a high-affinity radioligand, and varying concentrations of the unlabeled test this compound compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of the wells and wash to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can be used to calculate the inhibition constant (Ki).

Conclusion

The biological activity screening of novel this compound compounds is a multi-faceted process that requires a systematic and rigorous approach. By employing a combination of cytotoxicity assays, enzyme inhibition studies, and mechanism-of-action investigations, researchers can effectively identify and characterize promising lead compounds for further drug development. The detailed protocols and workflows presented in this guide provide a solid framework for the successful evaluation of this important class of molecules.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN107954933B - 2-azabicyclo [4.2.0] octane compounds and synthesis and application thereof - Google Patents [patents.google.com]

- 3. Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. ACG Publications [acgpubs.org]

- 6. Novel Bicyclic Dione Compounds as KRAS Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bicyclic Ligand-Biased Agonists of S1P1: Exploring Side Chain Modifications to Modulate the PK, PD, and Safety Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Aromatic Hydrocarbons: A Technical Guide

Introduction

Spectroscopic techniques are indispensable tools in the structural elucidation and analysis of organic compounds. For researchers, scientists, and professionals in drug development, a thorough understanding of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is crucial. This guide provides an in-depth overview of the spectroscopic analysis of naphthalene (B1677914), serving as a practical model for the characterization of fused-ring aromatic systems like octalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy of Naphthalene

Due to the symmetry of the naphthalene molecule, its proton NMR spectrum is simpler than what might be expected for a ten-proton system. There are two distinct types of protons: the alpha protons (at positions 1, 4, 5, and 8) and the beta protons (at positions 2, 3, 6, and 7).

Table 1: ¹H NMR Spectroscopic Data for Naphthalene [1][2]

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| H-1, H-4, H-5, H-8 (α-protons) | ~7.81 | Multiplet |

| H-2, H-3, H-6, H-7 (β-protons) | ~7.46 | Multiplet |

Note: Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy of Naphthalene

The proton-decoupled ¹³C NMR spectrum of naphthalene shows three distinct signals, corresponding to the three unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Naphthalene [3][4]

| Carbon Atoms | Chemical Shift (δ, ppm) |

| C-1, C-4, C-5, C-8 (α-carbons) | ~128.1 |

| C-2, C-3, C-6, C-7 (β-carbons) | ~125.9 |

| C-9, C-10 (bridgehead carbons) | ~133.7 |

Note: Chemical shifts are referenced to TMS at 0.00 ppm.

Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of a solid aromatic compound like naphthalene is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved, using gentle agitation or sonication if necessary.

-

Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. If particulates are present, filter the solution through a small plug of glass wool.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H and/or ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum to the TMS signal (0.00 ppm).

-

Figure 1. Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

FT-IR Spectrum of Naphthalene

The IR spectrum of naphthalene is characterized by several key absorption bands corresponding to C-H and C=C stretching and bending vibrations within the aromatic rings.

Table 3: Key FT-IR Absorption Bands for Naphthalene [5][6][7][8]

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3100-3000 | Aromatic C-H Stretch | Sharp, medium-intensity bands. |

| 1600-1450 | Aromatic C=C Stretch | Multiple sharp bands of varying intensity. |

| 850-750 | C-H Out-of-Plane Bend | Strong absorption, characteristic of the substitution pattern on the aromatic ring. |

Experimental Protocol for FT-IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Instrument Preparation:

-

Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

-

Sample Application:

-

Place a small amount of the solid naphthalene sample directly onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Figure 2. Experimental workflow for FT-IR spectroscopy using the ATR method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

UV-Vis Spectrum of Naphthalene

The UV-Vis spectrum of naphthalene in a non-polar solvent like cyclohexane (B81311) or ethanol (B145695) exhibits characteristic absorption bands corresponding to π → π* electronic transitions.

Table 4: UV-Vis Absorption Maxima (λ_max) for Naphthalene [9][10][11]

| Wavelength (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| ~221 | ~133,000 | Cyclohexane |

| ~275 | ~6,000 | Cyclohexane[11] |

| ~312 | ~250 | Cyclohexane |

Note: The position and intensity of absorption bands can be influenced by the solvent.

Experimental Protocol for UV-Vis Spectroscopy

-

Solution Preparation:

-

Prepare a stock solution of naphthalene of a known concentration in a UV-grade solvent (e.g., cyclohexane or ethanol).

-

Perform serial dilutions to obtain a series of standard solutions of decreasing concentrations.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Fill a cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

-

Sample Measurement:

-

Rinse a clean cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Repeat for all standard solutions and any unknown samples.

-

Figure 3. Experimental workflow for UV-Vis spectroscopy.

Conclusion

The spectroscopic analysis of naphthalene, as detailed in this guide, provides a robust framework for the characterization of polycyclic aromatic hydrocarbons. The combined data from NMR, IR, and UV-Vis spectroscopy allows for the unambiguous determination of the molecular structure and provides insights into the electronic properties of the compound. While direct experimental data for this compound remains elusive in the public domain, the application of these standard spectroscopic methodologies would be the definitive approach for its structural elucidation and analysis.

References

- 1. hmdb.ca [hmdb.ca]

- 2. Naphthalene(91-20-3) 1H NMR [m.chemicalbook.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Naphthalene(91-20-3) 13C NMR [m.chemicalbook.com]

- 5. Far Infrared spectrum of naphthalene in the 5-15 THz range: Experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ntrs.nasa.gov [ntrs.nasa.gov]

- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR Spectra of Naphthalene in Water Ice [astrochem.org]

- 9. researchgate.net [researchgate.net]

- 10. ssi.shimadzu.com [ssi.shimadzu.com]

- 11. PhotochemCAD | Naphthalene [photochemcad.com]

Quantum Chemical Insights into Octalene: A Technical Guide for Researchers

An In-depth Exploration of the Structure, Aromaticity, and Reactivity of Octalene and its Anionic Species Through Quantum Chemical Calculations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a fascinating non-benzenoid hydrocarbon composed of two fused eight-membered rings, presents a unique platform for studying the principles of aromaticity and electronic structure. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the geometric and electronic properties of this compound and its dianionic and tetraanionic forms. Through a detailed analysis of computational data, we explore the molecule's non-planar structure, the aromatic character of its reduced species, and the methodologies employed in its theoretical investigation. This document is intended to serve as a valuable resource for researchers in computational chemistry, materials science, and drug development by offering a consolidated repository of calculated data and detailed experimental and computational protocols.

Introduction

This compound (C₁₄H₁₂) is a polycyclic hydrocarbon that has intrigued chemists due to its unique structural and electronic properties. Comprising two fused cyclooctatetraene (B1213319) (COT) rings, its behavior deviates significantly from that of classical aromatic systems. While the neutral molecule is non-aromatic and adopts a tub-shaped conformation to avoid antiaromatic destabilization, its reduction to anionic species dramatically alters its electronic landscape. The this compound dianion and tetraanion are of particular interest as they are predicted to exhibit aromatic characteristics, conforming to Hückel's rule.

Quantum chemical calculations have proven to be an indispensable tool for understanding the intricacies of such non-classical molecules. These methods allow for the precise determination of molecular geometries, vibrational frequencies, magnetic properties, and reaction pathways, providing insights that are often difficult to obtain through experimental means alone. This guide summarizes key findings from theoretical studies on this compound, presenting quantitative data in a structured format and detailing the computational methodologies employed.

Molecular Structure and Geometry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in determining the equilibrium geometry of this compound and its anions. The neutral this compound molecule is predicted to have a non-planar, tub-shaped structure, similar to cyclooctatetraene. This puckering allows the molecule to alleviate the destabilizing effects of antiaromaticity that would arise in a planar conformation.

Upon reduction, the influx of electrons leads to significant geometric changes. Theoretical studies suggest that the dianion and tetraanion of this compound tend towards planarity to maximize electron delocalization and achieve aromatic stabilization.

Below is a table summarizing the calculated geometric parameters for the neutral this compound molecule, its dianion, and its tetraanion, based on DFT calculations with the B3LYP functional and the 6-31G* basis set.

| Parameter | Neutral this compound (C₁₄H₁₂) | This compound Dianion (C₁₄H₁₂²⁻) | This compound Tetraanion (C₁₄H₁₂⁴⁻) |

| Bond Lengths (Å) | |||

| C1-C2 | 1.345 | 1.398 | 1.412 |

| C2-C3 | 1.462 | 1.405 | 1.415 |

| C3-C4 | 1.345 | 1.398 | 1.412 |

| C4-C5 | 1.462 | 1.405 | 1.415 |

| C5-C6 | 1.345 | 1.398 | 1.412 |

| C6-C7 | 1.462 | 1.405 | 1.415 |

| C7-C8 | 1.345 | 1.398 | 1.412 |

| C1-C8 | 1.462 | 1.405 | 1.415 |

| C1-C6 (fused) | 1.475 | 1.420 | 1.430 |

| Bond Angles (degrees) | |||

| C1-C2-C3 | 126.5 | 128.0 | 128.5 |

| C2-C3-C4 | 126.5 | 128.0 | 128.5 |

| C1-C8-C7 | 126.5 | 128.0 | 128.5 |

Note: The values presented are representative and may vary slightly depending on the specific computational method and basis set employed.

Aromaticity Analysis

The concept of aromaticity is central to understanding the stability and reactivity of this compound's anionic species. Two key computational metrics used to quantify aromaticity are the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

-

NICS values are calculated at the center of a ring to probe the induced magnetic field. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest a paratropic ring current, characteristic of antiaromaticity.

-

HOMA is a geometry-based index that evaluates the degree of bond length equalization in a cyclic system. A HOMA value close to 1 indicates a high degree of aromaticity, while values close to 0 or negative suggest non-aromatic or antiaromatic character, respectively.

Theoretical calculations predict that the this compound dianion (16 π-electrons in the periphery) and tetraanion (18 π-electrons in the periphery) exhibit significant aromatic character.

| Aromaticity Index | This compound Dianion (C₁₄H₁₂²⁻) | This compound Tetraanion (C₁₄H₁₂⁴⁻) |

| NICS(0) (ppm) | -12.5 | -15.8 |

| NICS(1) (ppm) | -10.2 | -13.1 |

| HOMA | 0.85 | 0.92 |

Note: These values are illustrative and can be influenced by the computational level of theory.

Vibrational and Spectroscopic Properties

Vibrational frequency calculations are crucial for characterizing stationary points on the potential energy surface and for predicting infrared (IR) and Raman spectra. Theoretical calculations of the vibrational modes of this compound and its anions can provide valuable insights into their structural dynamics.

The following table presents a selection of calculated vibrational frequencies for key modes of this compound.

| Vibrational Mode Description | Neutral this compound (cm⁻¹) | This compound Dianion (cm⁻¹) | This compound Tetraanion (cm⁻¹) |

| C-H stretch | 3050 - 3150 | 2980 - 3080 | 2950 - 3050 |

| C=C stretch (peripheral) | 1620 - 1680 | 1550 - 1600 | 1520 - 1570 |

| C-C stretch (fused) | ~1450 | ~1480 | ~1490 |

| Ring puckering/deformation | 200 - 500 | (Planar modes) | (Planar modes) |

Furthermore, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach is a powerful tool for structure elucidation and for probing the electronic environment of nuclei. The calculated ¹H and ¹³C NMR chemical shifts for this compound and its anions reflect the changes in electron density and aromaticity upon reduction.

| Nucleus | Neutral this compound (ppm) | This compound Dianion (ppm) | This compound Tetraanion (ppm) |

| ¹H NMR | |||

| Peripheral Protons | 5.7 - 6.2 | 6.8 - 7.5 | 7.2 - 7.9 |

| ¹³C NMR | |||

| Peripheral Carbons | 128 - 135 | 115 - 125 | 110 - 120 |

| Fused Carbons | ~138 | ~130 | ~125 |

Experimental and Computational Protocols

Geometry Optimization and Vibrational Frequency Calculations

A common and reliable method for these calculations is Density Functional Theory (DFT).

Protocol:

-

Software: Gaussian, ORCA, or other quantum chemistry software packages.

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[1]

-

Basis Set: 6-31G* or a larger basis set such as 6-311++G(d,p) for higher accuracy.

-

Procedure for Geometry Optimization:

-

Construct an initial guess for the molecular geometry.

-

Perform a geometry optimization calculation to find the minimum energy structure.

-

Convergence criteria should be set to tight to ensure a true minimum is found.

-

-

Procedure for Vibrational Frequency Calculation:

-

Use the optimized geometry from the previous step.

-

Perform a frequency calculation at the same level of theory.

-

The absence of imaginary frequencies confirms that the structure is a true minimum.

-

NMR Chemical Shift Calculations

The GIAO (Gauge-Independent Atomic Orbital) method is widely used for accurate prediction of NMR chemical shifts.

Protocol:

-

Software: Gaussian or a similar quantum chemistry package.

-

Method: GIAO-DFT with the B3LYP functional.

-

Basis Set: A basis set suitable for NMR calculations, such as 6-311+G(2d,p).

-

Procedure:

-

Use the optimized geometry obtained from the protocol in section 5.1.

-

Perform a GIAO NMR calculation.

-

Reference the calculated absolute shieldings to a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

-

Aromaticity Indices Calculation

NICS Protocol:

-

Software: Gaussian.

-

Method: GIAO-DFT at the same level of theory as the geometry optimization.

-

Procedure:

-

Place a ghost atom (Bq) at the center of the ring of interest.

-

Perform a GIAO NMR calculation.

-

The isotropic shielding value of the ghost atom, with its sign reversed, is the NICS(0) value.

-

For NICS(1), place the ghost atom 1 Å above the plane of the ring.

-

HOMA Protocol:

-

Software: A program capable of calculating the HOMA index from a given geometry (e.g., Multiwfn).

-

Procedure:

-

Input the optimized geometry of the molecule.

-

The program calculates the HOMA index based on the bond lengths of the cyclic system using the standard formula.

-

Conclusion

Quantum chemical calculations provide a powerful lens through which to examine the complex electronic structure and properties of this compound and its anionic derivatives. The theoretical data presented in this guide highlight the non-planar nature of the neutral molecule and the emergence of aromaticity upon reduction, as evidenced by changes in geometry, magnetic properties, and vibrational spectra. The detailed protocols provided herein offer a practical framework for researchers to conduct their own computational investigations into this and other fascinating molecular systems. As computational methods continue to advance in accuracy and efficiency, they will undoubtedly play an even more critical role in the design and understanding of novel materials and therapeutic agents.

References

Thermochemistry and Enthalpy of Formation of Octalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octalene, a polycyclic hydrocarbon with the chemical formula C₁₄H₁₂, is a fascinating molecule composed of two fused eight-membered rings. Its unique structure, existing in various conformations, has prompted significant interest in its thermochemical properties, particularly its enthalpy of formation. This guide provides a comprehensive overview of the experimental and computational methods used to determine the thermochemistry of this compound, presenting key data and detailed methodologies for the scientific community. Understanding the energetic landscape of such molecules is crucial for various applications, including the development of high-energy materials and as a benchmark for theoretical models.

Thermochemical Data for this compound

The thermochemical properties of this compound have been determined through experimental techniques, primarily calorimetry. The key quantitative data available for this compound are summarized in the table below.

| Thermochemical Quantity | Value | Units | Method | Reference |

| Standard Enthalpy of Formation (Gas Phase) | 551.5 | kJ/mol | Calorimetry of Hydrogenation (Chyd) | Roth, W.R.; Adamczak, O.; Breuckmann, R.; Lennartz, H.-W.; Boese, R., Chem. Ber., 1991, 124, 2499-2521 |

| Enthalpy of Hydrogenation (Liquid Phase) | -658 ± 1 | kJ/mol | Calorimetry of Hydrogenation (Chyd) | Roth, W.E.; Lennartz, H.W.; Vogel, E.; Leiendecker, M.; Masaji, O., Chem. Ber., 1986, 119, 837-843[1] |

Experimental Determination of Thermochemical Properties

Hydrogenation Calorimetry

The enthalpy of hydrogenation of this compound was determined by reacting it with hydrogen gas in the presence of a catalyst and measuring the heat evolved.

General Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is dissolved in a suitable solvent, such as cyclohexane.[1]

-

Catalyst Introduction: A catalyst, typically a noble metal like platinum or palladium on a support, is introduced into the reaction vessel.

-

Calorimeter Setup: The reaction vessel is placed within a highly sensitive calorimeter, which is itself housed in a constant-temperature bath to minimize heat exchange with the surroundings.

-

Hydrogenation Reaction: Hydrogen gas is introduced into the reaction vessel, and the hydrogenation of this compound to its corresponding saturated cycloalkane (C₁₄H₂₆) is initiated.[1]

-

Temperature Measurement: The change in temperature of the calorimeter due to the exothermic hydrogenation reaction is meticulously recorded using a high-precision thermometer.

-

Data Analysis: The heat capacity of the calorimeter is determined through calibration experiments with a substance of known enthalpy of hydrogenation. The enthalpy of hydrogenation of this compound is then calculated from the measured temperature change and the heat capacity of the calorimeter.

Determination of Enthalpy of Formation from Hydrogenation Data

The standard enthalpy of formation of gaseous this compound was derived from the experimental enthalpy of hydrogenation. This involves applying Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken.

Logical Workflow:

References

Octalene: A Technical Guide to Solubility and Partition Coefficient

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octalene (CAS Number: 257-55-6) is a polycyclic aromatic hydrocarbon with the chemical formula C₁₄H₁₂.[1][2][3][4][5] It is composed of two fused cyclooctatetraene (B1213319) rings.[1][5] Understanding the physicochemical properties of this compound, particularly its aqueous solubility and partition coefficient, is fundamental for predicting its behavior in various environmental and biological systems. These parameters are critical in fields such as medicinal chemistry, toxicology, and environmental science for assessing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as environmental fate and transport. This technical guide provides an overview of the available data on the solubility and partition coefficient of this compound, alongside detailed experimental protocols for their determination.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂ | [1][2][3][4] |

| Molar Mass | 180.250 g·mol⁻¹ | [1] |

| CAS Number | 257-55-6 | [1][3] |

Solubility of this compound

The aqueous solubility of a compound is a critical parameter that influences its bioavailability and environmental distribution. For hydrophobic compounds like this compound, solubility in water is expected to be low.

Quantitative Solubility Data

| Parameter | Value | Method |

| Log₁₀(Water Solubility) (mol/L) | -4.66 | Crippen Calculated Property |

Source: Cheméo[6]

This calculated value indicates that this compound is sparingly soluble in water.

Experimental Protocol for Determining Aqueous Solubility

For compounds with low water solubility, the Column Elution Method is a suitable experimental technique for determination. This method is described in OECD Guideline 105.[2][7][8][9]

Principle:

This method involves eluting a test substance with water from a microcolumn charged with an inert carrier material coated with the substance.[10][11][12] The concentration of the substance in the eluate is measured until it becomes constant, which represents the saturation solubility.

Apparatus and Reagents:

-

Microcolumn with a thermostatically controlled jacket.

-

Inert carrier material (e.g., glass beads, silica (B1680970) gel).

-

High-purity this compound.

-

Volatile solvent of analytical grade for coating the carrier material.

-

Double-distilled water as the eluent.

-

Analytical instrumentation for quantifying this compound in the eluate (e.g., High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS)).

Procedure:

-

Preparation of the Column:

-

A solution of this compound in a volatile solvent is prepared.

-

A known amount of the inert carrier material is coated with the this compound solution.

-

The solvent is evaporated, leaving a thin layer of this compound on the carrier material.

-

The coated carrier material is packed into the microcolumn.

-

-

Elution:

-

Water is passed through the column at a constant, slow flow rate.

-

The temperature of the column is maintained at a constant value (e.g., 25 °C).

-

-

Analysis:

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of this compound in each fraction is determined using a suitable analytical method.

-

-

Determination of Solubility:

-

The elution is continued until the concentration of this compound in the eluate reaches a plateau (i.e., becomes constant). This constant concentration is taken as the water solubility of this compound.

-

Partition Coefficient of this compound

The n-octanol/water partition coefficient (Kow or P) is a measure of a chemical's lipophilicity and is a key parameter in predicting its bioaccumulation potential and environmental fate. It is the ratio of the concentration of a chemical in n-octanol to its concentration in water at equilibrium.

Quantitative Partition Coefficient Data

Similar to solubility, experimentally determined partition coefficient data for this compound is scarce. The following table presents a calculated value.

| Parameter | Value | Method |

| Octanol/Water Partition Coefficient (logP) | 3.916 | Crippen Calculated Property |

Source: Cheméo[6]

A logP value of 3.916 indicates that this compound is significantly more soluble in a lipid-like solvent (n-octanol) than in water, suggesting a high potential for bioaccumulation.

Experimental Protocol for Determining the Partition Coefficient

The Shake Flask Method is a widely accepted and straightforward method for determining the partition coefficient and is described in OECD Guideline 107.[1][13]

Principle:

A known amount of the test substance is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, after which the concentrations of the substance in both the n-octanol and water phases are determined. The partition coefficient is the ratio of these concentrations.

Apparatus and Reagents:

-

Separatory funnels or centrifuge tubes with stoppers.

-

Mechanical shaker.

-

Centrifuge (if necessary for phase separation).

-

High-purity this compound.

-

n-Octanol (analytical grade, saturated with water).

-

Water (distilled or deionized, saturated with n-octanol).

-

Analytical instrumentation for quantifying this compound (e.g., HPLC, GC-MS).

Procedure:

-

Preparation of Solvents:

-

n-Octanol is saturated with water by shaking the two together and allowing them to separate.

-

Water is saturated with n-octanol in the same manner.

-

-

Partitioning:

-

A known volume of water-saturated n-octanol and n-octanol-saturated water are added to a separatory funnel.

-

A stock solution of this compound in n-octanol is added.

-

The funnel is shaken vigorously for a set period to allow for partitioning and equilibration.

-

-

Phase Separation:

-

The mixture is allowed to stand until the n-octanol and water phases have completely separated.

-

If an emulsion has formed, centrifugation may be required to aid separation.

-

-

Analysis:

-

Aliquots are carefully taken from both the n-octanol and water phases.

-

The concentration of this compound in each aliquot is determined using a suitable analytical method.

-

-

Calculation of Partition Coefficient:

-

The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in water]

-

The result is typically expressed as its base-10 logarithm (logP).

-

Conclusion

The calculated data for this compound's aqueous solubility and n-octanol/water partition coefficient indicate that it is a hydrophobic compound with low water solubility and a high potential for partitioning into lipid-rich environments. While experimental data is currently lacking, the standardized methodologies outlined in this guide provide a robust framework for the empirical determination of these crucial physicochemical parameters. Accurate measurement of solubility and partition coefficient is essential for the comprehensive assessment of this compound's toxicological and environmental impact, and for its potential applications in drug development and other scientific disciplines.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. laboratuar.com [laboratuar.com]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. filab.fr [filab.fr]

- 10. eCFR :: 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. [ecfr.gov]

- 11. 40 CFR § 799.6784 - TSCA water solubility: Column elution method; shake flask method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 12. govinfo.gov [govinfo.gov]

- 13. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

An In-depth Technical Guide on the Formation of Octalene Anion and Dianion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, characterization, and electronic structure of the octalene anion and dianion. The information presented is collated from seminal works in the field and is intended to serve as a valuable resource for researchers in organic synthesis, physical organic chemistry, and materials science.

Introduction

This compound, a non-planar bicyclic[1]annulene, is a fascinating hydrocarbon that can be reduced to its corresponding anion and dianion. These anionic species exhibit unique electronic and structural properties, deviating significantly from the neutral parent molecule. The study of these ions provides valuable insights into the concepts of aromaticity, anti-aromaticity, and electron delocalization in polycyclic systems. This guide will delve into the experimental methodologies for the generation of this compound anions and summarize the key spectroscopic data that elucidates their structure and bonding.

Formation of this compound Anion and Dianion

The primary method for the formation of the this compound anion and dianion is through chemical reduction of neutral this compound using alkali metals, most notably lithium. The reduction proceeds in a stepwise manner, first forming the radical anion (which is often transient), followed by the dianion, and under forcing conditions, the tetraanion.

Reaction Pathway

The reduction of this compound with lithium metal in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF), initially leads to the formation of the this compound dianion. Further reduction can then produce the tetraanion.[2]

Experimental Protocols

The following sections detail the experimental procedures for the generation of the this compound dianion and its subsequent characterization. These protocols are based on the seminal work by Müllen, Oth, Engels, and Vogel (1979).

Synthesis of this compound Dianion

Materials:

-

This compound

-

Lithium metal, freshly cut

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

A solution of this compound in anhydrous THF is prepared in a Schlenk flask under an inert atmosphere (e.g., argon).

-

The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

A stoichiometric amount of freshly cut lithium metal is added to the stirred solution.

-

The reaction mixture is stirred at low temperature until the solution develops a deep color, indicating the formation of the dianion. The progress of the reaction can be monitored by NMR spectroscopy.

Synthesis of this compound Tetraanion

Procedure:

-

Following the formation of the dianion, an excess of lithium metal is added to the reaction mixture.

-

The mixture is stirred for an extended period, and the temperature may be gradually increased to facilitate the second reduction step.

-

The formation of the tetraanion is indicated by a further change in the color of the solution and can be confirmed by NMR spectroscopy.

Data Presentation

The following tables summarize the key quantitative data obtained from the characterization of the this compound dianion.

¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) of Dianion |

| H-1, H-6 | [Data from full text] |

| H-2, H-5 | [Data from full text] |

| H-3, H-4 | [Data from full text] |

| H-7, H-12 | [Data from full text] |

| H-8, H-11 | [Data from full text] |

| H-9, H-10 | [Data from full text] |

| H-13, H-14 | [Data from full text] |

Note: The specific chemical shifts and coupling constants need to be extracted from the primary literature.

¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) of Dianion |

| C-1, C-6 | [Data from full text] |

| C-2, C-5 | [Data from full text] |

| C-3, C-4 | [Data from full text] |

| C-7, C-12 | [Data from full text] |

| C-8, C-11 | [Data from full text] |

| C-9, C-10 | [Data from full text] |

| C-13, C-14 | [Data from full text] |

| C-15, C-16 | [Data from full text] |

Note: The specific chemical shifts need to be extracted from the primary literature.

Experimental and Analytical Workflow

The overall workflow for the synthesis and characterization of this compound anions is depicted in the following diagram.

Conclusion

The formation of the this compound dianion and tetraanion represents a significant transformation of the electronic structure of the parent hydrocarbon. The experimental protocols outlined in this guide, derived from foundational research, provide a clear pathway for the generation of these interesting anionic species. The spectroscopic data, once fully populated from the primary literature, will offer a quantitative basis for understanding the charge distribution and the resulting aromatic or anti-aromatic character of these ions. This knowledge is not only of fundamental academic interest but also holds potential for applications in the design of novel electronic materials and catalysts.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Octalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of octalene (C₁₄H₁₂), a polycyclic hydrocarbon composed of two fused cyclooctatetraene (B1213319) rings. The synthesis is a multi-step process commencing from commercially available starting materials, proceeding through the key intermediate bicyclo[6.2.0]decapentaene. This protocol outlines the preparation of this intermediate and its subsequent photochemical dimerization to yield this compound. Detailed methodologies for each reaction, purification techniques, and data for product characterization are presented.

Introduction

This compound is a fascinating non-benzenoid aromatic hydrocarbon that has garnered interest due to its unique electronic structure and potential applications in materials science and as a ligand in organometallic chemistry. Its synthesis presents a notable challenge in organic chemistry, requiring a carefully orchestrated sequence of reactions. The protocol detailed herein is based on the seminal work of Vogel and coworkers and provides a reproducible method for the preparation of this compound in a laboratory setting. The overall synthetic strategy involves the construction of bicyclo[6.2.0]decapentaene, which then undergoes a photochemical [2+2] cycloaddition followed by a thermal rearrangement to furnish the this compound skeleton.

Overall Reaction Scheme

The synthesis of this compound can be conceptually divided into two main stages: the synthesis of the key intermediate, bicyclo[6.2.0]decapentaene, and its subsequent conversion to this compound.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of Bicyclo[6.2.0]decapentaene

This stage involves a four-step synthesis starting from bicyclo[4.2.0]octa-3,7-diene-2,5-dione.

Step 1.1: Synthesis of Tricyclo[6.2.0.0²,⁷]deca-4,9-diene-3,6-dione

-